molecular formula C8H11NO2 B13338269 4-Methyl-4-azaspiro[2.5]octane-5,7-dione

4-Methyl-4-azaspiro[2.5]octane-5,7-dione

Cat. No.: B13338269
M. Wt: 153.18 g/mol
InChI Key: GDJDCFDQAZYBNY-UHFFFAOYSA-N
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Description

4-Methyl-4-azaspiro[2.5]octane-5,7-dione is a spirocyclic diketone featuring a fused bicyclic structure with a nitrogen atom at the 4-position and a methyl substituent on the nitrogen. Its molecular formula is C₈H₁₁NO₂, and it belongs to the broader class of azaspiro compounds, which are valued in medicinal and synthetic chemistry for their conformational rigidity and diverse reactivity . The compound’s spirocyclic framework (spiro[2.5]octane) consists of a five-membered lactam ring fused to a cyclopropane-like three-membered ring. Industrial-grade synthesis of its parent compound, 4-azaspiro[2.5]octane-5,7-dione (CAS: 1105663-34-0), is well-documented, with applications as a pharmaceutical intermediate .

Properties

Molecular Formula

C8H11NO2

Molecular Weight

153.18 g/mol

IUPAC Name

4-methyl-4-azaspiro[2.5]octane-5,7-dione

InChI

InChI=1S/C8H11NO2/c1-9-7(11)4-6(10)5-8(9)2-3-8/h2-5H2,1H3

InChI Key

GDJDCFDQAZYBNY-UHFFFAOYSA-N

Canonical SMILES

CN1C(=O)CC(=O)CC12CC2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-4-azaspiro[2.5]octane-5,7-dione typically involves the annulation of cyclopentane or four-membered rings. Conventional chemical transformations are employed, utilizing readily available starting materials. Minimal chromatographic purifications are required to obtain the desired compound .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented.

Chemical Reactions Analysis

Types of Reactions

4-Methyl-4-azaspiro[2.5]octane-5,7-dione undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by the presence of functional groups within the spirocyclic framework.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions vary depending on the desired transformation, but typically involve standard laboratory techniques .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield corresponding ketones or carboxylic acids, while substitution reactions can introduce various functional groups into the spirocyclic structure .

Scientific Research Applications

4-Methyl-4-azaspiro[2.5]octane-5,7-dione has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound’s unique structure makes it a valuable tool for studying biological processes.

    Medicine: Potential therapeutic applications are being explored, particularly in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Methyl-4-azaspiro[2.5]octane-5,7-dione involves interactions with specific molecular targets and pathways. The spirocyclic structure allows it to bind to various enzymes and receptors, modulating their activity. This can lead to a range of biological effects, depending on the specific target .

Comparison with Similar Compounds

6-Azaspiro[2.5]octane-5,7-dione
  • Structure : Differs in nitrogen position (6-aza vs. 4-aza) and lacks a methyl substituent.
  • Applications : Serves as a versatile building block for heterocyclic compounds, enabling spirocycle formation via cyclization reactions (e.g., Diels-Alder, radical cyclizations). Its rigid framework aids asymmetric synthesis of chiral ligands and catalysts .
Diazaspiro Derivatives (e.g., 6-Aryl-6,9-diazaspiro[4.5]decane-8,10-diones)
  • Examples :
    • 6-Phenyl-6,9-diazaspiro[4.5]decane-8,10-dione (5a): Melting point (m.p.) 73–74°C, yield 50% .
    • 1-Phenyl-1,4-diazaspiro[5.5]undecane-3,5-dione (5d): m.p. 162°C, yield 80% .
  • Structural Contrasts :
    • Larger ring systems (e.g., spiro[4.5]decane vs. spiro[2.5]octane).
    • Additional nitrogen atoms and aryl substituents (e.g., phenyl, methoxy) enhance π-π stacking interactions, influencing solubility and biological activity .
5,7-Diazaspiro[2.5]octane-4,6,8-trione Derivatives
  • Example : 5,7-Dimethyl-1-(phenylmethyl)-5,7-diazaspiro[2.5]octane-4,6,8-trione (CAS: 61373-20-4).
  • Key Features :
    • Two nitrogen atoms and three ketone groups increase polarity and hydrogen-bonding capacity.
    • Methyl and benzyl substituents modulate steric and electronic properties, impacting catalytic or pharmacological activity .
Table 1: Comparative Data for Selected Azaspiro Compounds
Compound Molecular Formula Ring System Substituents Melting Point (°C) Yield (%) Key Applications
4-Methyl-4-azaspiro[2.5]octane-5,7-dione C₈H₁₁NO₂ Spiro[2.5]octane Methyl at N4 Not reported Not reported Pharmaceutical intermediates
6-Azaspiro[2.5]octane-5,7-dione C₇H₉NO₂ Spiro[2.5]octane None Not reported Not reported Chiral synthesis, spirocycles
6-Phenyl-6,9-diazaspiro[4.5]decane-8,10-dione (5a) C₁₄H₁₄N₂O₂ Spiro[4.5]decane Phenyl at N6 73–74 50 Anticancer prodrug candidates
1-Phenyl-1,4-diazaspiro[5.5]undecane-3,5-dione (5d) C₁₅H₁₆N₂O₂ Spiro[5.5]undecane Phenyl at N1 162 80 Hypoxia-activated therapeutics

Industrial and Pharmacological Potential

  • Scalability : Boehringer Ingelheim’s patented process for spiro[2.5]octane-5,7-dione synthesis avoids chromatography, favoring cost-effective production .
  • Drug Discovery: The methyl group in 4-methyl-4-azaspiro[2.5]octane-5,7-dione could improve metabolic stability compared to non-methylated analogues, a critical factor in prodrug design .

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